Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)-
Description
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- (CAS: 821777-04-2) is a substituted aniline derivative characterized by:
- N,N-bis(2-methoxyethyl) groups: These substituents introduce polar ether oxygen atoms, enhancing solubility in polar solvents and flexibility of the molecule.
- 3-Trifluoromethyl group: A lipophilic, electron-withdrawing group that enhances chemical stability and metabolic resistance .
This compound is primarily used in polymer synthesis, where its polar substituents aid in monomer solubility and polymerization efficiency (e.g., acrylamide-based polymers) .
Properties
CAS No. |
821777-04-2 |
|---|---|
Molecular Formula |
C13H17F3N2O4 |
Molecular Weight |
322.28 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O4/c1-21-7-5-17(6-8-22-2)10-3-4-12(18(19)20)11(9-10)13(14,15)16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
QZEYLUFKZNXSDF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- typically involves multiple steps The starting material is often a substituted benzenamine, which undergoes nitration to introduce the nitro group The trifluoromethyl group is then added through a separate reaction, often involving trifluoromethylation reagents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized products.
Scientific Research Applications
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro and trifluoromethyl groups play a significant role in its reactivity and interactions. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Benzenamine Derivatives
Key Observations:
- Solubility : The target compound’s methoxyethyl groups reduce hydrophobicity (logP ~2.5) compared to alkyl-substituted herbicides (logP 4.0–4.5), making it more suitable for aqueous-phase reactions .
- Stability : The trifluoromethyl group in all compounds enhances resistance to oxidation and hydrolysis. However, nitro groups (especially dinitro in herbicides) increase susceptibility to reductive degradation .
- Thermal Properties : Longer alkyl chains (e.g., dipropyl) increase boiling points, while methoxyethyl groups introduce steric hindrance, affecting melting points .
Biological Activity
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)-, also known by its CAS number 821777-04-2, is an organic compound notable for its unique structural features that include a benzene ring substituted with a nitro group and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C13H16F3N3O2
- Molecular Weight : 319.28 g/mol
- Functional Groups : Nitro (-NO2), Trifluoromethyl (-CF3), and Methoxyethyl (-OCH2CH2O)
The presence of the trifluoromethyl group enhances lipophilicity and stability, while the nitro group can participate in redox reactions, making it a versatile candidate for various biological applications.
Enzyme Inhibition
Research indicates that Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- interacts with specific enzymes, potentially acting as an inhibitor. The nitro and trifluoromethyl groups are crucial in determining the compound's binding affinity and specificity. For instance, studies have shown that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Receptor Modulation
The compound may also modulate receptor activity. Its ability to bind to various molecular targets suggests potential therapeutic applications in pharmacology. The exact mechanisms of action are still under investigation; however, preliminary findings indicate that it could influence signaling pathways related to cell proliferation and apoptosis .
Study on Detection in Biological Samples
A study aimed at detecting 4-nitro-3-(trifluoromethyl)-aniline (a related compound) demonstrated methods such as TLC and GC-MS for analyzing biological materials. This research highlighted the importance of extraction techniques in isolating these compounds from biological fluids, which could be applicable to Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- for similar analytical purposes .
Therapeutic Potential
Research has explored the therapeutic potential of compounds similar to Benzenamine, focusing on their roles as inhibitors in cancer therapies. The structural characteristics that confer stability and reactivity make this class of compounds promising candidates for drug development targeting specific cancer-related enzymes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and critical safety considerations for synthesizing this compound?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as nucleophilic substitution or amidation. A key step may include the introduction of the trifluoromethyl and nitro groups under controlled conditions. For example, analogous trifluoromethyl benzamide derivatives are synthesized using reagents like p-trifluoromethyl benzoyl chloride in dichloromethane with sodium carbonate as a base . Critical safety considerations include:
- Hazard Analysis : Conduct a risk assessment for reagents (e.g., trifluoromethyl benzoyl chloride, sodium carbonate) and byproducts. Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity, as seen in Ames testing of similar anomeric amides .
- Thermal Stability : Monitor decomposition using Differential Scanning Calorimetry (DSC), as some trifluoromethyl derivatives decompose upon heating .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the bis(2-methoxyethyl) groups. For example, in N,N-bis(2-methoxyethyl)acrylamide, distinct methylene signals (~3.5 ppm for OCH) and methoxy protons (~3.3 ppm) are observed in CDCl .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify molecular weight and fragmentation patterns.
- Thermal Analysis : Thermogravimetric Analysis (TGA) and DSC assess thermal stability, critical for handling and storage .
Advanced Research Questions
Q. How do the nitro and trifluoromethyl substituents influence the compound’s reactivity and applications?
Methodological Answer:
- Electronic Effects : The nitro group (-NO) is electron-withdrawing, directing electrophilic substitution reactions to specific positions. The trifluoromethyl (-CF) group enhances lipophilicity and metabolic stability, making the compound relevant in agrochemicals (e.g., ethalfluralin, a herbicide with similar substituents) .
- Applications :
- Polymer Science : Trifluoromethyl groups improve thermal stability in epoxy resins. For example, tetraglycidyl amine-based polymers show enhanced thermal degradation resistance (TGA ~300°C for 5% weight loss) .
- Pharmaceutical Intermediates : Nitro groups can be reduced to amines for further functionalization, as seen in flutamide synthesis .
Q. What are the compound’s thermal decomposition pathways, and how can they be mitigated?
Methodological Answer:
- Decomposition Studies : Use TGA-DSC to identify decomposition temperatures. For example, similar compounds decompose exothermically above 150°C, necessitating storage below this threshold .
- Mitigation Strategies :
- Avoid prolonged heating during synthesis.
- Store under inert atmospheres at low temperatures (-20°C).
Q. How can contradictions in mutagenicity data be resolved for this compound?
Methodological Answer:
- Ames Testing : Conduct Ames II assays to compare mutagenicity with structurally related compounds. For example, some trifluoromethyl amides show lower mutagenicity than benzyl chloride .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing nitro with cyano groups) to reduce mutagenic potential while retaining activity.
Additional Considerations
- Regulatory Compliance : The EPA classifies similar nitro-trifluoromethyl benzenamines as potential environmental contaminants. Evaluate biodegradation pathways and ecotoxicity .
- Mechanistic Studies : Investigate nitrogen deletion reactions (e.g., ring contractions in cyclic amines) for novel synthetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
